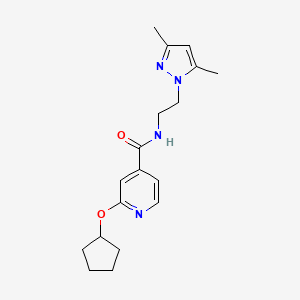

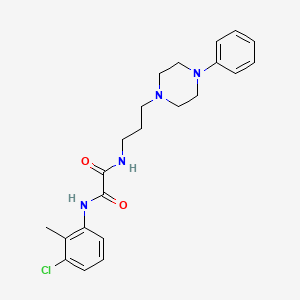

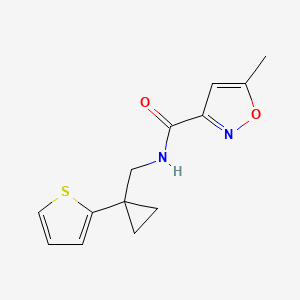

![molecular formula C14H16FNO B2812439 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 2197062-00-1](/img/structure/B2812439.png)

4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” is a complex organic compound. It contains a fluorine atom, an indole group, and a tetrahydropyran group . It’s worth noting that tetrahydropyran is a key structural motif in many physiologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds involves the reaction of 4-Fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methylamine . The reaction is carried out in a tetrahydrofuran solution and stirred at room temperature for several hours .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran group is a six-membered ring containing an oxygen atom . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse, depending on the reaction conditions and the reagents used. For instance, tetrahydropyran derivatives have been shown to undergo various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. For instance, related compounds like 4-Aminotetrahydropyran have a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 4-fluoro-4-methyl-4H-pyrazoles, are gaining attention in medicinal chemistry for their potential use as building blocks. These compounds are synthesized using methods like monofluorination of β-methylthio-β-enaminoketones, demonstrating the versatility of fluorinated pyrazoles in pharmaceutical research (Abularrage et al., 2020).

Anticancer Applications

A series of indolyl substituted tetrahydropyrano[4,3-c]pyrazole derivatives, synthesized via a domino method, showed promising in vitro antitumor activity against human cancer cell lines, surpassing the efficacy of 5-fluorouracil in some cases. This indicates the potential of fluorinated indole derivatives in cancer therapy (Wang et al., 2016).

Reactivity and Stability in Biological Contexts

The reactivity of 4-fluoro-4-methyl-4H-pyrazoles in Diels–Alder reactions, along with their stability in the presence of biological nucleophiles, is a significant finding. It highlights the potential of these compounds in chemical synthesis and pharmacological applications, where stability and reactivity are crucial (Abularrage et al., 2020).

Novel Synthetic Methods

The development of new synthetic strategies, like the silicon-directed oxa-Pictet-Spengler cyclization, for creating tetrahydro-pyrano[3,4-b]indoles, showcases the advancement in chemical synthesis techniques. This method provides a versatile route for synthesizing complex fluorinated structures, which could have implications in pharmaceutical research (Zhang et al., 2005).

Fluorination and Oxidation Processes

Studies on metal-free electrophilic fluorination and oxidation of pyrazoles highlight innovative approaches to introducing functional groups into molecules. This could lead to the development of new pharmaceuticals and materials with enhanced properties (Bonacorso et al., 2015).

Safety and Hazards

Mécanisme D'action

- Its role is to regulate intracellular cGMP levels, which in turn modulate various signaling pathways involved in neuronal function and cognition .

- Neuronal Effects : These changes influence synaptic plasticity, neurotransmitter release, and neuronal survival, ultimately impacting cognitive processes .

- Neuroinflammation : Modulation of cGMP levels affects microglial activation and neuroinflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

4-fluoro-3-(oxan-4-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-2-1-3-13-14(12)11(9-16-13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEXQMQALWFATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CNC3=C2C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

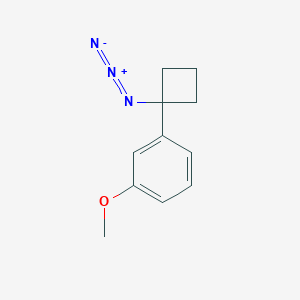

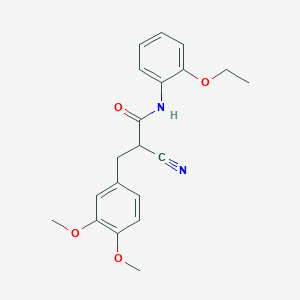

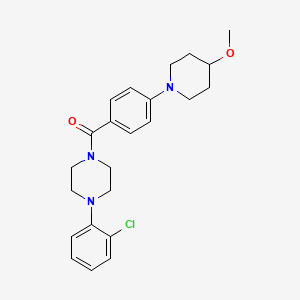

![5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2812362.png)

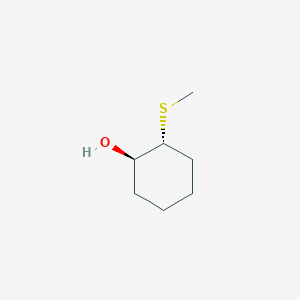

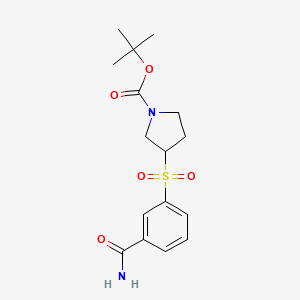

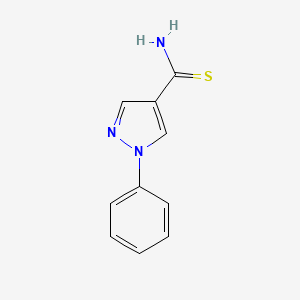

![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)

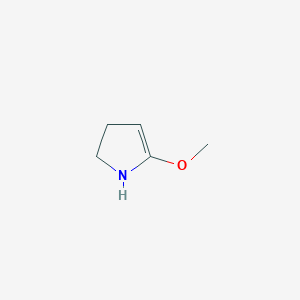

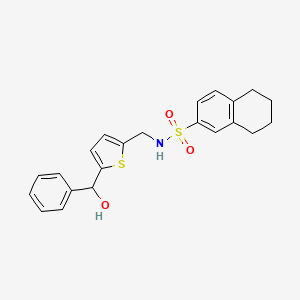

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)